molecular formula C19H22N2O3S B7451532 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonylbenzimidazole

1-(3-Tert-butyl-4-ethoxyphenyl)sulfonylbenzimidazole

Cat. No. B7451532
M. Wt: 358.5 g/mol
InChI Key: VPAQJBWJXNDSQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Tert-butyl-4-ethoxyphenyl)sulfonylbenzimidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TBSBI and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonylbenzimidazole involves the inhibition of protein kinase CK2. This enzyme is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2 activity, TBSBI disrupts these processes and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonylbenzimidazole have been extensively studied. This compound has been found to induce apoptosis in cancer cells by inhibiting CK2 activity. Additionally, TBSBI has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonylbenzimidazole in lab experiments include its high purity and good yield. Additionally, this compound has been extensively studied for its potential applications in scientific research. However, the limitations of using TBSBI in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonylbenzimidazole. These include further studies to determine its safety and efficacy in vivo, as well as its potential applications in the treatment of inflammatory diseases. Additionally, TBSBI may be useful in the development of novel anticancer agents that target CK2 activity. Finally, the synthesis of new analogs of TBSBI may lead to the discovery of more potent and selective inhibitors of CK2 activity.

Synthesis Methods

The synthesis of 1-(3-Tert-butyl-4-ethoxyphenyl)sulfonylbenzimidazole has been achieved through various methods, including the reaction of 4-ethoxyphenyl isocyanate with 3-tert-butylbenzenesulfonyl chloride. This method has been reported to yield a high purity product with a good yield.

Scientific Research Applications

1-(3-Tert-butyl-4-ethoxyphenyl)sulfonylbenzimidazole has been studied for its potential applications in scientific research. This compound has been found to inhibit the activity of protein kinase CK2, which is a key regulator of various cellular processes. Additionally, TBSBI has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.

properties

IUPAC Name

1-(3-tert-butyl-4-ethoxyphenyl)sulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-5-24-18-11-10-14(12-15(18)19(2,3)4)25(22,23)21-13-20-16-8-6-7-9-17(16)21/h6-13H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAQJBWJXNDSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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